Cas no 864439-35-0 (5H-pyrrolo3,2-dpyrimidine-2-carbonitrile)

5H-pyrrolo3,2-dpyrimidine-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile
- 5H-pyrrolo3,2-dpyrimidine-2-carbonitrile
- SY297109
- AKOS006376501
- G61208
- SCHEMBL4056385
- MFCD17013007
- cyanopyrrolopyrimidine
- 864439-35-0
- SCHEMBL5440573
-
- インチ: InChI=1S/C7H4N4/c8-3-7-10-4-6-5(11-7)1-2-9-6/h1-2,4,9H
- InChIKey: QQVKXKOLJXGZCT-UHFFFAOYSA-N
計算された属性
- 精确分子量: 144.043596145Da
- 同位素质量: 144.043596145Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 194
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 65.4Ų
5H-pyrrolo3,2-dpyrimidine-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-38406384-2.5g |
5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile |
864439-35-0 | 95% | 2.5g |
$2212.0 | 2023-10-28 | |
Enamine | BBV-38406384-1.0g |
5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile |
864439-35-0 | 95% | 1.0g |
$1068.0 | 2022-12-12 | |
Enamine | BBV-38406384-1g |
5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile |
864439-35-0 | 95% | 1g |
$1068.0 | 2023-10-28 | |
Enamine | BBV-38406384-5g |
5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile |
864439-35-0 | 95% | 5g |
$2802.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1845929-250mg |
5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile |
864439-35-0 | 98% | 250mg |
¥21249.00 | 2024-04-28 | |
Enamine | BBV-38406384-5.0g |
5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile |
864439-35-0 | 95% | 5.0g |
$2802.0 | 2022-12-12 | |
Enamine | BBV-38406384-10.0g |
5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile |
864439-35-0 | 95% | 10.0g |
$3524.0 | 2022-12-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1845929-100mg |
5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile |
864439-35-0 | 98% | 100mg |
¥11970.00 | 2024-04-28 | |
Enamine | BBV-38406384-10g |
5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile |
864439-35-0 | 95% | 10g |
$3524.0 | 2023-10-28 |
5H-pyrrolo3,2-dpyrimidine-2-carbonitrile 関連文献
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
5H-pyrrolo3,2-dpyrimidine-2-carbonitrileに関する追加情報
Recent Advances in the Study of 5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile (CAS: 864439-35-0) and Its Applications in Chemical Biology and Medicine
The compound 5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile (CAS: 864439-35-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on this heterocyclic scaffold, focusing on its synthetic pathways, biological activities, and emerging roles in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) demonstrated that derivatives of 5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile exhibit potent inhibitory effects against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC50 values in the low nanomolar range. The structural flexibility of this core allows for targeted modifications at the 4-, 5-, and 7-positions, enabling optimization of pharmacokinetic properties while maintaining high target affinity.
Notably, the 864439-35-0 scaffold has shown promise in oncology applications. Research from the University of Cambridge (Nature Cancer, 2024) revealed that fluorinated analogs of this compound disrupt the HIF-1α/p300 protein-protein interaction, achieving >80% tumor growth inhibition in xenograft models of triple-negative breast cancer. The electron-withdrawing cyano group at the 2-position was found to be critical for maintaining metabolic stability in vivo.
In synthetic chemistry, novel microwave-assisted protocols have been developed for the efficient construction of the pyrrolopyrimidine core (Org. Process Res. Dev. 2023, 27, 8, 1425-1436). These methods reduce reaction times from 24 hours to <30 minutes while improving yields from 45% to 82%, addressing previous scalability challenges in lead optimization campaigns.
Emerging applications extend beyond oncology. A recent patent (WO2023187646) discloses 864439-35-0 derivatives as allosteric modulators of mGluR5 receptors for neurological disorders. The compounds showed improved blood-brain barrier penetration compared to previous generations, with brain/plasma ratios >0.8 in rodent models.
Challenges remain in the clinical translation of these compounds, particularly regarding CYP450-mediated drug-drug interactions. However, the development of prodrug strategies (e.g., phosphonooxymethyl prodrugs of 5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile derivatives) appears promising for overcoming solubility limitations while maintaining target engagement (J. Pharm. Sci. 2024, in press).
Future research directions highlighted in a recent ACS Medicinal Chemistry Letters perspective (2024, 15, 4, 456-462) include: 1) exploration of PROTAC derivatives utilizing this scaffold, 2) development of radiofluorinated versions for PET imaging, and 3) investigation of combination therapies with immune checkpoint inhibitors. The unique physicochemical properties of 864439-35-0 (cLogP 1.8, TPSA 65 Ų) make it particularly suitable for these advanced applications.
864439-35-0 (5H-pyrrolo3,2-dpyrimidine-2-carbonitrile) Related Products
- 2145726-61-8(3-methyl-2-6-(trifluoromethyl)pyridin-3-ylbutanoic acid)
- 1153970-76-3(2-(butane-2-sulfonyl)acetonitrile)
- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)
- 2336808-88-7(tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate)
- 2138278-23-4(Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-)
- 1065484-66-3(2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine)
- 1512208-47-7(1-(2,2-dimethylpropyl)cyclopentan-1-amine)
- 2228246-92-0(1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutylmethanol)
- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)
- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)




